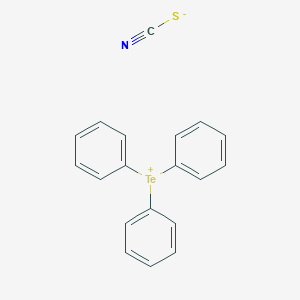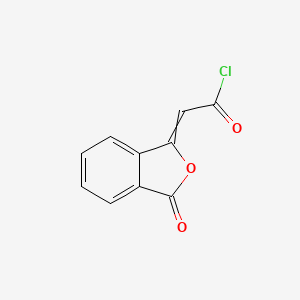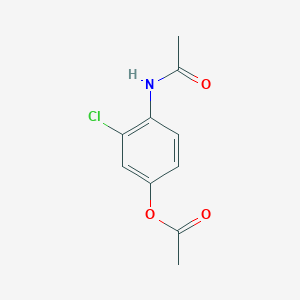
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the thiophene ring, a phenyl group at the 4 position, and two methyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester typically involves the esterification of 2,3-thiophenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl and ester groups allow for interactions with biological macromolecules, potentially leading to the modulation of enzyme activities and signaling pathways.
類似化合物との比較
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 3,4-Thiophenedicarboxylic acid, dimethyl ester
- 2,3-Furandicarboxylic acid, dimethyl ester
Comparison:
- 2,5-Thiophenedicarboxylic acid, dimethyl ester: Similar in structure but with carboxylic acid groups at the 2 and 5 positions. It has different reactivity and applications.
- 3,4-Thiophenedicarboxylic acid, dimethyl ester: Carboxylic acid groups at the 3 and 4 positions, leading to different chemical properties and uses.
- 2,3-Furandicarboxylic acid, dimethyl ester: Contains an oxygen atom in the ring instead of sulfur, resulting in different electronic properties and reactivity.
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester stands out due to its unique combination of functional groups and the presence of a phenyl ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61206-94-8 |
|---|---|
分子式 |
C14H12O4S |
分子量 |
276.31 g/mol |
IUPAC名 |
dimethyl 4-phenylthiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4S/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
InChIキー |
IHOCKYNEQLNHKL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)


![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)

